molecular formula C16H15N3O2S2 B8398798 N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

Cat. No. B8398798
M. Wt: 345.4 g/mol
InChI Key: PUYGUIOZMGDJNE-UHFFFAOYSA-N
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Patent
US05958910

Procedure details

A solution of 1.5 g of 4-methyl-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide in 150 ml of methanol and 70 ml of ethyl acetate was hydrogenated at room temperature after the addition of 0.15 g of palladium on active charcoal (10%). The catalyst was filtered off and the filtrate was concentrated. Crystallization from ethyl acetate/hexane (1:1) yielded 1.1 g of N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide as a colorless solid.
Name
4-methyl-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[S:13][CH:14]=[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-])=O)[CH:18]=3)[N:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C>CO.C(OCC)(=O)C.[Pd]>[NH2:23][C:19]1[CH:18]=[C:17]([C:15]2[N:16]=[C:12]([NH:11][S:8]([C:5]3[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=3)(=[O:10])=[O:9])[S:13][CH:14]=2)[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
4-methyl-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC=1SC=C(N1)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1N=C(SC1)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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